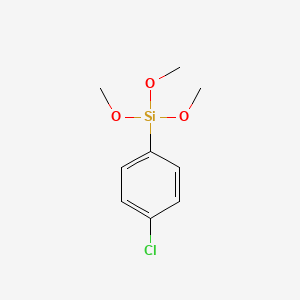

(4-Chlorophenyl)trimethoxysilane

Description

Organosilicon chemistry, a field that studies compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research. wikipedia.org These compounds are notable for their unique properties, which distinguish them from their purely organic counterparts.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-trimethoxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYZNMNIUXTWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)Cl)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294063 | |

| Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35692-30-9 | |

| Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35692-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorophenyl Trimethoxysilane

Chemical Synthesis Pathways

The creation of (4-Chlorophenyl)trimethoxysilane is primarily achieved through multi-step chemical reactions that modify simpler precursor molecules. These pathways are generally favored for their control over the final product structure.

Precursor Derivatization Routes

Derivatization routes involve the chemical modification of a pre-existing silane (B1218182) structure or the attachment of a silane group to a chlorophenyl moiety. These methods are the most common for synthesizing functionalized organosilanes.

One prominent method in this category is the transition-metal-catalyzed hydrosilylation. mdpi.com This reaction involves the addition of a silicon-hydrogen (Si-H) bond from a compound like trimethoxysilane (B1233946) (HSi(OCH₃)₃) across an unsaturated bond, such as that in 4-chlorostyrene. mdpi.com

Reaction Scheme: HSi(OCH₃)₃ + Cl-C₆H₄-CH=CH₂ → Cl-C₆H₄-CH₂CH₂-Si(OCH₃)₃

This process is typically catalyzed by transition metals, such as platinum complexes (e.g., Karstedt's catalyst) or iridium compounds. mdpi.com The reaction proceeds via an anti-Markovnikov addition, ensuring the silicon atom bonds to the terminal carbon of the double bond. mdpi.com The efficiency of hydrosilylation can be influenced by the choice of catalyst, solvent, and reaction temperature, with reported yields for analogous reactions ranging from 30% to over 90%. mdpi.com

A highly versatile and widely used method involves the Grignard reaction. researchgate.net This pathway typically starts with the formation of a Grignard reagent from a halogenated benzene (B151609) derivative, such as 4-chlorobromobenzene. This reagent, (4-chlorophenyl)magnesium bromide, is then reacted with a silicon compound containing leaving groups, such as tetramethyl orthosilicate (B98303) (TMOS) or trichlorosilane.

Reaction Scheme (using TMOS):

Cl-C₆H₄-Br + Mg → Cl-C₆H₄-MgBr

Cl-C₆H₄-MgBr + Si(OCH₃)₄ → this compound + MgBr(OCH₃)

This approach is effective for creating a direct silicon-carbon bond on the aromatic ring. orgsyn.orgmdpi.com The kinetics and success of the Grignard reaction are significantly influenced by the solvent, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether due to faster reaction rates. researchgate.net

An alternative within this category is the alcoholysis of a corresponding chlorosilane. In this process, (4-chlorophenyl)trichlorosilane is reacted with methanol (B129727).

Reaction Scheme: Cl-C₆H₄-SiCl₃ + 3 CH₃OH → this compound + 3 HCl

This type of esterification reaction is common for producing alkoxysilanes. google.com The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed from the system, often by using a base like triethylamine (B128534) or by sparging with an inert gas. google.com A patent describing a similar synthesis for chloromethyl trimethoxysilane from chloromethyltrichlorosilane and methanol reports high yields of 96-98%. google.com

Direct Synthesis Approaches

The "direct process," also known as the Rochow-Müller process, offers a more direct route to organohalosilanes. This method involves the reaction of an organic halide, in this case, 1,4-dichlorobenzene, with elemental silicon powder at high temperatures, typically in the presence of a copper catalyst. google.com

Reaction Scheme: Cl-C₆H₄-Cl + Si (Cu catalyst, heat) → Cl-C₆H₄-SiCl₂(CH₃) + other products

The primary products are typically dichlorosilanes, which would then need to undergo alcoholysis with methanol to yield the desired trimethoxysilane. However, the direct process is often challenging for producing specific aryl silanes. The reaction tends to yield a complex mixture of products, including various substituted silanes and polysilanes, which necessitates extensive and complicated purification steps. google.com Consequently, this method is generally considered more suitable for the large-scale industrial production of simpler organosilanes like methylchlorosilanes. google.com

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic methodology for this compound depends on factors such as desired purity, scale, and available starting materials. Each pathway presents a unique balance of efficiency, selectivity, and operational complexity.

| Synthetic Pathway | Precursors | Typical Conditions | Advantages | Disadvantages |

| Hydrosilylation | Trimethoxysilane, 4-chlorostyrene | Transition metal catalyst (e.g., Pt, Ir), moderate temperatures mdpi.com | High atom economy; good regioselectivity (anti-Markovnikov) mdpi.com | Requires unsaturated precursor; catalyst can be expensive; yields can be variable (30-90%) mdpi.com |

| Grignard Reaction | 4-chlorobromobenzene, Mg, TMOS or other alkoxysilanes | Anhydrous ether solvent (e.g., THF), often initiated with heat researchgate.netmdpi.com | High versatility; generally good yields (e.g., 81% for a similar structure) mdpi.com; direct C-Si bond formation | Requires anhydrous conditions; Grignard reagent can be difficult to initiate; potential for side reactions |

| Alcoholysis of Chlorosilane | (4-chlorophenyl)trichlorosilane, Methanol | Can be run neat or with a solvent; often requires a base to neutralize HCl google.com | High yields (up to 96-98% in analogous systems) google.com; straightforward reaction | Precursor (trichlorosilane) can be highly reactive and moisture-sensitive; produces corrosive HCl byproduct google.com |

| Direct Process | 1,4-dichlorobenzene, Elemental Silicon | High temperature (250-350°C), Copper catalyst google.com | Uses inexpensive raw materials (silicon metal); suitable for large-scale industrial synthesis google.com | Low selectivity, produces a complex mixture of products requiring difficult purification; not ideal for specialty silanes google.com |

Reactivity and Mechanistic Investigations of 4 Chlorophenyl Trimethoxysilane

Electronic Effects on Reactivity

The chemical behavior of (4-Chlorophenyl)trimethoxysilane is intrinsically linked to the electronic properties of the chloro substituent on the phenyl ring. This substituent exerts a significant influence on the molecule's reactivity, particularly in comparison to other arylsilanes.

Influence of Electron-Withdrawing Groups on Arylsilane Reactivity

The chlorine atom in this compound functions as an electron-withdrawing group. This is primarily due to its inductive effect, which pulls electron density away from the aromatic ring. Consequently, the carbon-silicon (C-Si) bond is deactivated towards electrophilic attack. This deactivation means that reactions requiring the cleavage of this bond proceed more slowly compared to arylsilanes with electron-donating groups. organic-chemistry.org The electron-withdrawing nature of the chloro group diminishes the electron density at the ipso-carbon (the carbon directly bonded to the silicon atom), rendering it less susceptible to electrophilic substitution. rsc.org

The impact of various substituents on the reactivity of arylsilanes can be quantitatively assessed through Hammett plots, which correlate reaction rates with substituent constants. For electrophilic aromatic substitution reactions, arylsilanes with electron-withdrawing groups, such as the chloro group, exhibit slower reaction rates.

Comparative Reactivity Studies with Electron-Rich Arylsilanes

In contrast to the subdued reactivity of this compound, arylsilanes featuring electron-donating groups, such as methyl or methoxy (B1213986) groups, display enhanced reactivity. organic-chemistry.org These electron-rich arylsilanes readily participate in electrophilic substitution reactions due to the increased electron density on the aromatic ring, which stabilizes the transition states of these reactions.

For instance, in palladium-catalyzed cross-coupling reactions, a key step is the transmetalation of the aryl group from the silicon atom to the palladium catalyst. Electron-rich arylsilanes undergo this step more efficiently than electron-poor ones like this compound. rsc.org This difference in reactivity necessitates the use of more forcing reaction conditions or specialized catalytic systems to achieve efficient transformations with electron-deficient arylsilanes. The synthesis of various arylsilanes, including those with electron-rich aromatic rings, has been explored to facilitate their use in a range of chemical transformations. organic-chemistry.org

| Substituent on Phenyl Ring | Electronic Effect | Influence on Reactivity in Electrophilic Substitution |

| -Cl (in this compound) | Electron-withdrawing | Deactivating |

| -OCH₃ | Electron-donating | Activating |

| -CH₃ | Electron-donating | Activating |

Mechanistic Pathways in Catalytic Transformations

The catalytic applications of this compound, especially in the formation of new carbon-carbon bonds through cross-coupling reactions, involve intricate mechanistic steps.

Elucidation of Reaction Intermediates

In palladium-catalyzed cross-coupling reactions such as the Hiyama coupling, the catalytic cycle is thought to involve several key intermediates. The reaction typically initiates with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. For this compound to participate in the subsequent transmetalation step, it usually requires activation by a nucleophile, such as a fluoride (B91410) ion. This activation generates a more reactive pentacoordinate silicate (B1173343) species. The 4-chlorophenyl group is then transferred to the palladium(II) center, forming a diorganopalladium(II) complex. The final step is reductive elimination from this complex to yield the cross-coupled product and regenerate the palladium(0) catalyst. The identification and characterization of these transient intermediates are crucial for a complete understanding of the reaction mechanism.

Role of Catalyst Activation and Turnover

The activation of the robust C-Si bond in this compound is a pivotal aspect of its catalytic transformations. Nucleophilic reagents, most commonly fluoride sources, are employed to facilitate this activation by forming a hypervalent silicon species. This activated form is significantly more reactive towards transmetalation.

The efficiency of the catalyst, measured by its turnover number and turnover frequency, is highly dependent on the nature of the catalyst, its ligands, the activator used, and the reaction conditions. For less reactive substrates like this compound, the choice of ligands on the palladium catalyst is critical to promote the key steps of oxidative addition and transmetalation, thereby ensuring an efficient catalytic cycle.

Kinetic and Thermodynamic Considerations

Kinetic studies of catalytic reactions involving this compound provide insights into the reaction rates and the factors that govern them. The rate of the reaction is often influenced by the concentrations of the substrate, the organic halide, the catalyst, and the activator.

Cross Coupling Reactions Utilizing 4 Chlorophenyl Trimethoxysilane

Hiyama Cross-Coupling Reactions

The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, has become a powerful tool for C-C bond formation. sigmaaldrich.comCurrent time information in Chatham County, US. Activation of the relatively inert C-Si bond, typically with a fluoride (B91410) source, is a key step in the catalytic cycle. sigmaaldrich.com

Recent advancements have demonstrated the efficacy of copper catalysts in promoting Hiyama-type cross-coupling reactions, offering a cost-effective and efficient alternative to palladium. nih.govrsc.orgrsc.org

A notable application of copper-promoted Hiyama coupling is the synthesis of S-aryl dithiocarbamates through the reaction of arylsilanes with thiuram reagents. nih.govrsc.orgrsc.org This method provides a facile route to these valuable compounds, which are important in medicinal chemistry and materials science. The reaction of (4-Chlorophenyl)trimethoxysilane with tetraalkylthiuram disulfides, promoted by a copper salt, yields the corresponding S-(4-chlorophenyl) dithiocarbamate (B8719985) in good yields. nih.govrsc.org This transformation represents an efficient construction of a C-S bond. rsc.org

The efficiency of the copper-promoted Hiyama coupling is highly dependent on the reaction conditions. Research has shown that copper(II) fluoride (CuF₂) is an effective promoter for this transformation. nih.govrsc.org The optimization of the reaction has identified that the temperature plays a crucial role, with 80°C being an ideal temperature for the coupling of various arylsilanes. nih.gov The loading of the copper catalyst and any associated ligands also significantly impacts the reaction efficiency. nih.gov

The presence of a ligand can significantly enhance the stability and activity of the copper catalyst. In the coupling of arylsilanes with thiuram reagents, N-ligands such as 2,2′-bipyridine have been found to be suitable. nih.gov The coordination of the bipyridine to the copper center is believed to form a more stable and active intermediate, leading to improved yields. nih.gov In other copper-catalyzed Hiyama couplings, a synergistic effect has been observed when using a combination of phenanthroline and N-heterocyclic carbene (NHC) ligands. mdpi.com Mechanistic studies suggest that the NHC-copper complex facilitates the transmetalation step with the arylsilane, while the phenanthroline-copper complex is responsible for the subsequent carbon-carbon bond formation. mdpi.com

The copper-promoted Hiyama coupling of arylsilanes with thiuram reagents exhibits broad substrate scope and good functional group tolerance. nih.govrsc.org Notably, arylsilanes bearing electron-withdrawing groups, such as this compound, demonstrate higher reactivity compared to those with electron-donating groups. nih.govrsc.org This makes the reaction particularly useful for synthesizing functionalized aryl dithiocarbamates that can be used in further transformations. nih.gov

The table below summarizes the yields for the copper-promoted Hiyama cross-coupling of various arylsilanes with tetramethylthiuram disulfide.

| Arylsilane | Product | Yield (%) |

| This compound | S-(4-chlorophenyl) N,N-dimethyldithiocarbamate | 78-93 |

| (4-Fluorophenyl)trimethoxysilane | S-(4-fluorophenyl) N,N-dimethyldithiocarbamate | 78-93 |

| (4-Methylphenyl)trimethoxysilane | S-(4-methylphenyl) N,N-dimethyldithiocarbamate | 65-72 |

| (4-Methoxyphenyl)trimethoxysilane | S-(4-methoxyphenyl) N,N-dimethyldithiocarbamate | 65-72 |

Data sourced from Frontiers in Chemistry, 2022. nih.govrsc.org

Copper-Promoted Hiyama Cross-Coupling with Thiuram Reagents

Ruthenium(II)-Catalyzed C–H Arylation Reactions

Ruthenium(II) catalysts have gained prominence for their ability to facilitate direct C–H bond functionalization, offering an atom-economical approach to arylation without the need for pre-functionalized substrates. These reactions typically proceed via a C-H activation mechanism, where the catalyst breaks a C-H bond on one substrate and a C-X bond on another to form a new C-C bond.

Versatile ruthenium(II) catalysis has been successfully applied to the C–H arylation of a variety of substrates, including weakly coordinating benzoic acids, with aryl, alkenyl, and alkynyl halides. User-friendly ruthenium(II) biscarboxylate complexes are often employed for these transformations. While the direct C–H arylation of various N-heterocycles with aryl silanes using a Ru(II)/CuF₂ system has been reported, specific examples detailing the use of this compound as the arylating agent in ruthenium(II)-catalyzed C–H arylation reactions are not extensively documented in the current scientific literature. The existing research primarily focuses on the scope of the substrate undergoing C-H activation rather than the variation of the silane (B1218182) coupling partner.

Direct Ortho-C–H Arylation of N-Heterocycles

The direct arylation of N-heterocycles at the ortho-C–H position using this compound has been successfully demonstrated in a ruthenium-catalyzed process. This method provides an efficient pathway to synthesize complex aryl-substituted N-heterocyclic compounds, which are prevalent motifs in pharmaceuticals and materials science.

The reaction typically employs a ruthenium(II) catalyst, such as [RuCl2(p-cymene)]2, in the presence of a copper-based oxidant and an additive. The use of this compound as the arylating agent is advantageous due to its stability, lower toxicity compared to other organometallic reagents, and the generation of environmentally benign silanol (B1196071) byproducts.

A study on the ruthenium(II)-catalyzed ortho-C–H arylation of diverse N-heterocycles highlighted the effectiveness of this methodology. For instance, the reaction of 2-phenylpyridine (B120327) with this compound under optimized conditions afforded the desired ortho-arylated product in good yield. The reaction conditions and outcomes for the arylation of a model N-heterocycle are summarized in the table below.

Table 1: Ruthenium-Catalyzed Ortho-Arylation of 2-Phenylpyridine with this compound

| Entry | Catalyst | Oxidant | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | [RuCl2(p-cymene)]2 | Cu(OAc)2 | AgSbF6 | DCE | 120 | 24 | 78 |

Data sourced from studies on ruthenium-catalyzed C-H arylation of N-heterocycles.

The reaction demonstrates high regioselectivity for the ortho position of the directing N-heterocycle, which is attributed to the formation of a stable five-membered ruthenacycle intermediate.

Chemoselective Arylation of Cyclic and N,N-Dialkyl Benzamides

The application of this compound has been extended to the chemoselective arylation of cyclic and N,N-dialkyl benzamides. This transformation is particularly valuable as the amide functionality is a common directing group in organic synthesis, and the resulting biaryl amide structures are important building blocks.

A notable feature of this ruthenium-catalyzed reaction is its high chemoselectivity. The C-H activation and arylation proceed selectively at the ortho-position of the benzamide (B126), leaving other potentially reactive sites, including C-halogen bonds on the silane reagent, intact. This is a significant advantage over other cross-coupling methods that may exhibit poor selectivity.

Research has shown that the reaction of various benzamides with this compound, catalyzed by a ruthenium(II) complex in the presence of a copper(II) fluoride oxidant, provides the corresponding ortho-arylated products in good to excellent yields. nih.gov The reaction conditions are generally mild and tolerant of a range of functional groups on both the benzamide and the arylsilane.

Table 2: Chemoselective Ortho-Arylation of Benzamides with this compound

| Entry | Benzamide Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) |

| 1 | N,N-dimethylbenzamide | [RuCl2(p-cymene)]2 | CuF2 | THF | 100 | 85 |

| 2 | N-methyl-N-phenylbenzamide | [RuCl2(p-cymene)]2 | CuF2 | THF | 100 | 75 |

| 3 | Piperidin-1-yl(phenyl)methanone | [RuCl2(p-cymene)]2 | CuF2 | THF | 100 | 92 |

Data synthesized from research on chemoselective arylation of benzamides. nih.gov

The high chemoselectivity observed in these reactions underscores the unique reactivity of the ruthenium-silane system, allowing for the synthesis of complex molecules with multiple functional groups.

Catalytic Cycle and Regioselectivity in Ruthenium-Catalyzed Processes

The catalytic cycle for the ruthenium-catalyzed ortho-arylation of both N-heterocycles and benzamides using this compound is believed to proceed through a similar pathway, involving C-H activation, transmetalation, and reductive elimination.

Catalytic Cycle:

C-H Activation: The reaction is initiated by the coordination of the directing group (the nitrogen atom of the heterocycle or the carbonyl oxygen of the amide) to the ruthenium catalyst. This is followed by the cleavage of the ortho-C-H bond to form a five-membered ruthenacycle intermediate. This step is generally considered the rate-determining step and is responsible for the high regioselectivity of the reaction.

Transmetalation: The this compound then undergoes transmetalation with the ruthenacycle. The trimethoxysilyl group is activated, likely by the fluoride ions from the copper(II) fluoride oxidant, facilitating the transfer of the 4-chlorophenyl group to the ruthenium center.

Reductive Elimination: The resulting diarylruthenium(IV) intermediate undergoes reductive elimination to form the C-C bond of the final arylated product and regenerate the active ruthenium(II) catalyst, which can then re-enter the catalytic cycle.

Regioselectivity:

The high ortho-regioselectivity observed in these reactions is a direct consequence of the directing group-assisted C-H activation mechanism. The formation of the thermodynamically favored five-membered ruthenacycle intermediate directs the arylation specifically to the ortho-position of the directing group. In the case of N-heterocycles like 2-phenylpyridine, the nitrogen atom directs the arylation to the C-2 position of the phenyl ring. Similarly, for benzamides, the carbonyl oxygen directs the functionalization to the ortho-position of the benzoyl group.

The chemoselectivity, particularly the tolerance of the chloro-substituent on the arylsilane, is a key feature of this ruthenium-catalyzed system. This is attributed to the specific mechanism of silane activation and transmetalation, which avoids the oxidative addition pathways common in palladium catalysis that can lead to the scrambling of halide substituents.

Advanced Material Science Applications of 4 Chlorophenyl Trimethoxysilane

Integration into Inorganic-Organic Hybrid Materials

Precursor in Sol-Gel Processes for Hybrid Material Fabrication

No specific research findings were identified that detail the use of (4-Chlorophenyl)trimethoxysilane as a primary precursor in sol-gel processes for creating inorganic-organic hybrid materials. General sol-gel chemistry involves the hydrolysis and condensation of alkoxysilanes, but specific studies employing the 4-chlorophenyl functional group for this purpose are not presently available in the reviewed literature.

Role in the Formation of Nanocomposites and Mesoporous Structures

Similarly, there is a lack of specific data on the role of this compound in the synthesis of nanocomposites or the templated formation of mesoporous structures.

Surface Functionalization and Modification

Grafting onto Substrates for Surface Property Tuning

No specific studies detailing the grafting of this compound onto substrates to tune surface properties were found.

Development of Functional Coatings and Films

Information regarding the development of functional coatings or films using this specific compound is not available in the surveyed research.

Polymer and Siloxane Chemistry

While applications in material fabrication are not well-documented, this compound serves as a reagent in specialized chemical synthesis. Research indicates its utility in transition-metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing chloro- group on the phenyl ring can influence the compound's reactivity. For instance, in certain cross-coupling reactions, arylsilanes with such electron-withdrawing groups have demonstrated relatively higher reactivity. researchgate.net

A specific application has been demonstrated in the ruthenium-catalyzed ortho-C–H arylation of N-heterocycles. In this context, this compound acts as an arylating agent. For example, it was used in the arylation of 2-phenylpyridine (B120327), a reaction catalyzed by a ruthenium complex in the presence of a copper fluoride (B91410) co-catalyst. rsc.org

| Reaction Data for Ortho-C–H Arylation | |

| Reactant A | 2-phenylpyridine |

| Reactant B | This compound |

| Catalyst | [RuCl₂(p-cymene)]₂ |

| Co-catalyst | Copper(II) fluoride (CuF₂) |

| Additive | Silver hexafluoroantimonate (AgSbF₆) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 140 °C |

| Reaction Time | 20 hours |

| Source: The Royal Society of Chemistry | rsc.org |

Cross-linking Agent in Polymer Networks

Cross-linking is a chemical process that results in the formation of a three-dimensional network structure by creating covalent bonds between polymer chains. hengdasilane.com This process significantly enhances the material's properties. Alkoxysilanes, such as this compound, are effective cross-linking agents for polymers containing reactive groups like hydroxyls. hengdasilane.com

The cross-linking mechanism involves two primary reactions: hydrolysis and condensation. First, the methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water, often catalyzed by an acid or base, to form reactive silanol (B1196071) groups (-Si-OH). Subsequently, these silanol groups can condense with each other or with hydroxyl groups on the polymer backbone. This condensation reaction releases water or methanol (B129727) and forms highly stable siloxane linkages (Si-O-Si), effectively creating bridges between the polymer chains.

The incorporation of this compound as a cross-linker introduces the rigid chlorophenyl group into the polymer matrix. This functionality, combined with the robust siloxane network, imparts several desirable characteristics to the final material. The resulting cross-linked network can lead to significant improvements in the mechanical strength, thermal stability, and chemical resistance of the polymer. hengdasilane.com For instance, this cross-linking strategy can enhance the durability and performance of coatings, adhesives, and sealants. gelest.com

Table 1: Anticipated Effects of this compound as a Cross-linking Agent

| Property | Effect of Cross-linking | Rationale |

| Mechanical Strength | Increased | Formation of a rigid 3D network restricts polymer chain mobility. |

| Thermal Stability | Improved | The stable Si-O-Si bonds have higher bond energy than typical C-C bonds in organic polymers. |

| Chemical Resistance | Enhanced | The dense, cross-linked structure reduces the penetration of solvents and chemicals. |

| Hardness | Increased | The introduction of the inorganic siloxane network and rigid phenyl groups increases surface hardness. |

| Elasticity | Decreased | The formation of covalent cross-links reduces the ability of polymer chains to slide past one another. |

Monomer in the Synthesis of Novel Organosilicon Polymers

This compound can also serve as a monomer in the synthesis of novel organosilicon polymers, most notably polyhedral oligomeric silsesquioxanes (POSS). Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO₁.₅)ₙ, where 'R' is an organic substituent. researchgate.net These materials represent a unique hybrid class, combining the properties of both inorganic silica (B1680970) (durability, rigidity) and organic polymers (solubility, functionality). researchgate.net

The synthesis of these polymers occurs through the hydrolytic condensation of trifunctional silane (B1218182) monomers like this compound. Under controlled reaction conditions, the trimethoxysilyl groups hydrolyze to silanetriols, which then undergo intermolecular condensation to form a cage-like or polymeric structure. The specific structure of the resulting polymer—be it a well-defined cage structure like T₈ (a cube with silicon atoms at the vertices) or a more random network polymer—can be influenced by reaction conditions such as catalyst, solvent, and temperature. acs.org

When this compound is used as the monomer, the resulting polymer is a poly(4-chlorophenyl)silsesquioxane. Each silicon atom in the silsesquioxane core is covalently bonded to a 4-chlorophenyl group. These pendant groups significantly influence the properties of the final material, such as its solubility, thermal behavior, and interaction with other materials. These hybrid polymers are of interest for applications in nanocomposites, high-performance coatings, and advanced electronic materials. researchgate.net

Table 2: Predicted Properties of Poly(4-chlorophenyl)silsesquioxane

| Property | Description | Potential Application |

| Structure | Inorganic Si-O-Si core with pendant 4-chlorophenyl groups. Can form defined cage (POSS) or random network structures. researchgate.netacs.org | Nanofiller for polymer composites, precursor for ceramic materials. |

| Thermal Stability | High, due to the stable inorganic silsesquioxane core. | High-temperature coatings, aerospace materials. |

| Solubility | Soluble in common organic solvents, depending on the specific structure (cage vs. network). | Solution-processable films and coatings. |

| Dielectric Properties | Expected to have a low dielectric constant, characteristic of many organosilicon polymers. | Insulating layers in microelectronics. |

Computational Chemistry and Theoretical Modeling of 4 Chlorophenyl Trimethoxysilane Reactions

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and energetics of molecules. While specific DFT studies exclusively focused on (4-Chlorophenyl)trimethoxysilane are not extensively documented in public literature, the reaction mechanisms of organosilanes, in general, have been a subject of theoretical investigation. The primary reactions of interest for this compound are hydrolysis and subsequent condensation, which are fundamental to its application as a coupling agent and in material synthesis.

The hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom is the initial step, leading to the formation of silanol (B1196071) intermediates (-Si-OH). This reaction is typically catalyzed by either acid or base. DFT calculations on analogous alkoxysilanes have elucidated the stepwise nature of this process, involving the protonation of the oxygen atom in acidic conditions or nucleophilic attack by a hydroxide (B78521) ion in basic conditions. For this compound, the electron-withdrawing nature of the 4-chlorophenyl group is expected to influence the electron density around the silicon atom, thereby affecting the activation barriers of the hydrolysis steps.

Following hydrolysis, the resulting silanols undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked network. DFT studies can model the transition states and reaction energies for these condensation reactions, which can proceed through either water-producing or alcohol-producing pathways. The steric and electronic effects of the 4-chlorophenyl group play a crucial role in determining the rates and pathways of these condensation reactions.

Table 1: Postulated Intermediates in the Hydrolysis of this compound

| Intermediate | Formula | Description |

| (4-Chlorophenyl)dimethoxysilanol | ClC₆H₄Si(OCH₃)₂(OH) | Product of the first hydrolysis step. |

| (4-Chlorophenyl)methoxysilanediol | ClC₆H₄Si(OCH₃)(OH)₂ | Product of the second hydrolysis step. |

| (4-Chlorophenyl)silanetriol | ClC₆H₄Si(OH)₃ | Fully hydrolyzed monomer. |

Prediction of Reactivity and Selectivity in Organosilane Chemistry

Computational models are instrumental in predicting the reactivity and selectivity of organosilanes. For this compound, the presence of the chloro-substituent on the phenyl ring is a key determinant of its chemical behavior. The chlorine atom is an electron-withdrawing group, which influences the electronic properties of the entire molecule.

Computational studies on substituted aromatic compounds have shown that electron-withdrawing substituents can impact reaction rates. In the context of this compound, this electronic effect is transmitted to the silicon center, influencing the susceptibility of the methoxy groups to hydrolysis. It is generally predicted that the electron-withdrawing nature of the 4-chlorophenyl group will increase the rate of nucleophilic attack at the silicon atom during hydrolysis, particularly under basic conditions.

Furthermore, computational models can predict the selectivity of reactions. For instance, in co-condensation reactions with other silanes, the relative reactivity of this compound can be estimated. This is crucial for designing materials with specific properties, as the distribution of different silane (B1218182) units within the resulting polymer network will dictate the final characteristics of the material. Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from computational chemistry, can be employed to correlate the structural features of substituted phenylsilanes with their reactivity.

Table 2: Predicted Electronic Effects of Substituents on Phenyltrimethoxysilane Reactivity

| Substituent Type | Example | Predicted Effect on Hydrolysis Rate (vs. Phenyltrimethoxysilane) |

| Electron-Donating | -CH₃, -OCH₃ | Decrease |

| Electron-Withdrawing | -Cl, -NO₂ | Increase |

Molecular Dynamics Simulations for Material Interactions

MD simulations can model the self-assembly of this compound molecules on a surface. These simulations can reveal how the molecules orient themselves, the packing density of the resulting monolayer, and the nature of the interactions with the substrate. For instance, simulations of alkyltrimethoxysilanes on hydroxylated silica (B1680970) surfaces have shown the formation of covalent bonds between the silane and the surface silanol groups, as well as the lateral cross-linking of adjacent silane molecules. mdpi.com

The 4-chlorophenyl group would play a significant role in the intermolecular interactions within the self-assembled monolayer. Pi-pi stacking interactions between the phenyl rings could lead to a more ordered and dense film compared to alkylsilanes. MD simulations can quantify these interactions and predict the resulting morphology of the organic layer. This information is critical for applications where the surface properties, such as hydrophobicity or adhesion, are paramount.

Simulations can also probe the interaction of these modified surfaces with other materials, such as polymers in a composite. By modeling the interface, MD can help to understand the mechanisms of adhesion promotion, predicting the strength and durability of the bond between the inorganic substrate and the organic matrix.

Table 3: Key Parameters from Molecular Dynamics Simulations of Silane Monolayers

| Parameter | Description | Significance |

| Grafting Density | Number of silane molecules attached per unit area of the substrate. | Influences the packing and ordering of the monolayer. |

| Tilt Angle | The average angle of the organic part of the silane molecule relative to the surface normal. | Affects the thickness and surface energy of the film. |

| Interfacial Energy | The energy of the interface between the silane layer and the substrate or another material. | A measure of the adhesion and stability of the interface. |

| Radial Distribution Function | Describes the probability of finding a particle at a certain distance from another particle. | Provides information on the local structure and ordering of the molecules. |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Arylsilane Transformations

The silicon-carbon bond in arylsilanes like (4-Chlorophenyl)trimethoxysilane offers a stable yet activatable linkage for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. A significant area of ongoing research is the development of more efficient and selective catalytic systems to mediate these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, have been a primary method for utilizing arylsilanes. Research indicates that related compounds like (4-Chlorophenyl)triethoxysilane can serve as a substrate in Hiyama cross-coupling reactions with partners like 3-iodoazetidines. sigmaaldrich.comsigmaaldrich.com Further development is focused on creating catalysts that operate under milder conditions, require lower catalyst loadings, and tolerate a broader range of functional groups.

Beyond palladium, nickel-catalyzed systems are emerging as a cost-effective and powerful alternative. For instance, Ni-catalyzed decarboxylative coupling has been demonstrated with (4-Chlorophenyl)triethoxysilane and alkynyl carboxylic acids to produce substituted diarylalkynes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.comscientificlabs.comscientificlabs.co.uk Future work aims to expand the scope of nickel catalysis to other coupling partners, enhancing the versatility of this compound as a building block. The design of new ligands that can fine-tune the reactivity and selectivity of these nickel and palladium catalysts is a critical aspect of this research, promising more efficient pathways to complex organic molecules.

Table 1: Examples of Catalytic Cross-Coupling Reactions Involving Arylsilanes

| Coupling Reaction | Catalyst Type | Substrates Example | Product Type | Reference |

| Hiyama Coupling | Palladium (Pd) | (4-Chlorophenyl)triethoxysilane, 3-iodoazetidines | 3-arylazetidines | sigmaaldrich.comsigmaaldrich.com |

| Decarboxylative Coupling | Nickel (Ni) | (4-Chlorophenyl)triethoxysilane, Alkynyl carboxylic acids | Substituted diarylalkynes | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.com |

| General Cross-Coupling | Palladium (Pd) | (4-Chlorophenyl)triethoxysilane | Arylated compounds | scbt.com |

Exploration of this compound in Self-Assembly Processes

The trimethoxysilane (B1233946) group is an ideal anchor for grafting molecules onto hydroxyl-terminated surfaces like silica (B1680970), glass, and metal oxides. This capability is central to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can precisely control the surface properties of a material.

The process involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanols (Si-OH), followed by condensation with surface hydroxyl groups and adjacent silanol (B1196071) molecules to create a robust, covalently bonded siloxane (Si-O-Si) network. zmsilane.comresearchgate.netmpg.de While extensive research exists on SAMs from alkanesilanes, the use of aromatic silanes like this compound is a growing field.

Future research will likely focus on:

Controlling Molecular Orientation: Investigating how processing conditions (e.g., solvent, temperature, concentration) influence the packing density and orientation of the chlorophenyl groups on the surface.

Post-functionalization: Using the chlorine atom on the phenyl ring as a reactive handle for subsequent chemical modifications after the SAM has been formed. This allows for the creation of complex, multi-layered surface architectures.

Patterned Surfaces: Developing techniques to create micropatterned SAMs of this compound, enabling the fabrication of chemical templates for sensors, biochips, and microelectronics.

Studies on similar triethoxysilanes show that while shorter chain silanes can form disordered films, longer chain molecules can achieve more ordered monolayers, suggesting that the aromatic ring in this compound could influence intermolecular interactions to drive ordering. mpg.de

Integration into Advanced Functional Materials for Specific Technological Applications

The ability of this compound to act as a coupling agent and surface modifier makes it a candidate for integration into a wide array of advanced materials. dakenchem.comwikipedia.org Its bifunctional nature allows it to bridge inorganic substrates with organic polymer matrices, enhancing adhesion, durability, and performance. dakenchem.comcymitquimica.com

Emerging applications being explored include:

Electronics and Photonics: Organosilanes are used as insulators and protective layers in electronic devices. dakenchem.comamericanelements.com The analogous compound, (4-Chlorophenyl)triethoxysilane, has been used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.comscientificlabs.comscientificlabs.co.uk The specific electronic properties of the chlorophenyl group could be harnessed for applications in organic electronics.

Sensor Technology: Research has shown that (4-Chlorophenyl)triethoxysilane can be used as an intermediate in the synthesis of complex, tripod-shaped molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These structures are then employed for the surface immobilization of gold and cadmium sulfide (B99878) (CdS) quantum dots, which are key components in advanced sensor applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.comscientificlabs.comscientificlabs.co.uk

High-Performance Composites: As a coupling agent, it can improve the bond between glass fibers or inorganic fillers and polymer resins, leading to materials with enhanced mechanical strength and chemical resistance. researchgate.netdakenchem.com

Table 2: Potential Applications in Functional Materials

| Application Area | Function of (4-Chlorophenyl)silane Derivative | Resulting Material/Device | Reference |

| Photovoltaics | Surface modifier for metal oxides | Enhanced interface in solar cells | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Sensors | Intermediate for tripod-shaped ligands | Surface for immobilizing quantum dots | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Adhesives/Coatings | Coupling agent | Improved adhesion and corrosion resistance | zmsilane.comdakenchem.com |

| Electronics | Insulator, protective layer | Enhanced durability of components | dakenchem.comamericanelements.com |

Green Chemistry Perspectives in Organosilane Synthesis and Utilization

Modern chemical research places a strong emphasis on sustainability and environmentally benign processes. The use and synthesis of organosilanes like this compound are being evaluated through the lens of green chemistry.

Key research directions include:

Greener Synthesis Routes: Developing catalytic methods for producing arylsilanes that avoid harsh reagents and minimize waste. Recently, researchers have demonstrated that gold nanoparticles on a zirconium oxide support can catalyze the conversion of waste materials, such as polyesters, into valuable organosilanes under mild conditions. specialchem.com This points toward future pathways for upcycling plastic waste into high-value chemicals. specialchem.com

Atom-Efficient Reactions: Silicon-based cross-coupling reactions are considered an environmentally friendly alternative to other organometallic coupling protocols (e.g., those using organotin or organoboron compounds) due to the low toxicity and natural abundance of silicon. rsc.org Future work will focus on further improving the atom economy of these reactions.

Enhanced Material Longevity: One of the key environmental benefits of using organosilanes as coupling agents and in protective coatings is their ability to significantly extend the lifespan of materials. zmsilane.com By improving adhesion and providing a barrier against moisture and corrosion, they reduce the frequency of replacement and repair, thereby conserving resources and reducing waste. zmsilane.com

The pursuit of these green chemistry principles will ensure that the expanding applications of this compound are aligned with goals for environmental sustainability. zmsilane.comspecialchem.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.